Rupatadine Fumarate Impurity A, identified by the chemical identifier 1354055-68-7, is a compound associated with the pharmaceutical drug rupatadine fumarate, which is primarily used as an antihistamine and platelet-activating factor inhibitor. This impurity is significant in pharmaceutical contexts, as its identification and quantification are crucial for ensuring the safety and efficacy of drug formulations. Rupatadine fumarate is utilized mainly for treating allergic rhinitis and chronic idiopathic urticaria, making the study of its impurities vital for regulatory compliance and quality control in drug manufacturing.
Rupatadine fumarate impurity A is classified as a synthetic organic compound. It emerges during the synthesis of rupatadine fumarate, which is itself derived from other antihistamines such as desloratadine. The presence of impurities like Rupatadine Fumarate Impurity A can arise from various synthetic processes, emphasizing the need for rigorous analytical methods to monitor these substances in pharmaceutical products .
The synthesis of Rupatadine Fumarate Impurity A involves several steps that include hydrolytic removal and acylation reactions. One notable method begins with the hydrolytic removal of the N-ethoxycarbonyl group from loratadine to yield desloratadine. This intermediate is then subjected to N-acylation with 5-methylnicotinic acid using 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole hydrate to form an amide derivative. Subsequent reactions with phosphorus oxychloride and sodium borohydride lead to the formation of the rupatadine base, which can be converted into its fumarate salt .
Industrial production emphasizes controlled synthesis processes to minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product effectively.
The molecular structure of Rupatadine Fumarate Impurity A features a complex arrangement that contributes to its biological activity. While specific structural diagrams are not provided in the sources, it is known that this compound shares structural similarities with other related compounds like desloratadine. The purity of synthesized rupatadine fumarate can reach up to 99.98%, indicating a high degree of structural integrity .
Rupatadine Fumarate Impurity A undergoes various chemical reactions during its synthesis, primarily involving acylation and reduction processes. The initial reaction involves the hydrolysis of loratadine, followed by acylation with specific reagents that facilitate the formation of the desired amide structure. The final steps involve reduction reactions that convert intermediates into the active pharmaceutical ingredient .
Rupatadine Fumarate Impurity A acts as a dual antagonist targeting both histamine H1 receptors and platelet-activating factor receptors. By blocking these receptors, it effectively reduces allergic symptoms such as nasal blockage, rhinorrhea, itching, and swelling. The mechanism involves interference with signaling pathways associated with allergic responses, thereby mitigating the effects of histamine and platelet-activating factor in allergic conditions .
Rupatadine Fumarate Impurity A exhibits specific physical properties consistent with many synthetic organic compounds. It is typically presented as a white crystalline powder with high stability under various conditions (acidic or basic hydrolysis). The solubility characteristics may vary with pH, indicating potential influences on its bioavailability . Key properties include:
Rupatadine Fumarate Impurity A serves critical roles in pharmaceutical development, particularly in quality control processes for rupatadine formulations. Its identification is essential for ensuring compliance with regulatory standards set by organizations such as the International Conference on Harmonisation. Additionally, it aids in method validation for analytical techniques used in drug testing . The compound's properties also make it relevant in research focused on antihistamines and their mechanisms of action against allergic responses.
Impurity profiling is a critical quality assessment requirement for Active Pharmaceutical Ingredients (APIs), ensuring patient safety and therapeutic efficacy. Regulatory agencies mandate strict identification and quantification of impurities at levels as low as 0.10% based on ICH Q3A/B thresholds. Impurities like Rupatadine Fumarate Impurity A are chemically characterized and monitored throughout the drug lifecycle to evaluate potential impacts on stability, bioavailability, and toxicity. For antihistamines like Rupatadine Fumarate, comprehensive impurity profiling is essential due to the complex multi-step synthesis pathways that generate structurally related compounds. Modern analytical approaches, including stability-indicating methods, separate and quantify these impurities even in degraded samples, providing critical data for regulatory submissions and quality control strategies [3] [7].
Rupatadine Fumarate Impurity A (CAS: 1354055-68-7) is a charged quaternary ammonium species formed during the salt formation step of API synthesis. Its chemical structure, 3-[[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium (C~30~H~31~ClN~3~O~4~+), arises from the reaction between Rupatadine’s pyridine nitrogen and fumaric acid. This forms an ester-linked adduct rather than the intended salt, particularly under elevated temperatures or acidic conditions. With a molecular weight of 533.04 g/mol, Impurity A represents a critical process-related impurity that requires stringent control due to its potential to impact drug stability and purity. Its detection levels serve as a key indicator of synthesis optimization and purification efficiency [1] [5] [2].
The control of Rupatadine Fumarate Impurity A follows ICH Q3A(R2) and Q3B(R2) guidelines, which classify it as a "qualified impurity" requiring identification thresholds ≥0.10% and specification limits based on safety assessments. Stability studies per ICH Q1A-R2 must demonstrate that Impurity A levels remain within qualified limits under recommended storage conditions. Analytical methods must be validated per ICH Q2(R1) for specificity, accuracy, and detection sensitivity. Pharmacopeial standards (USP/EP) require chromatographic methods capable of separating Impurity A from structurally similar degradants, with method validation data included in regulatory filings [3] [7].
Table 1: Key Specifications of Rupatadine Fumarate Impurity A
Property | Specification | Source |
---|---|---|
CAS Number | 1354055-68-7 | [2] |
Molecular Formula | C~30~H~31~ClN~3~O~4~+ | [1] |
Molecular Weight | 533.04 g/mol | [2] |
Chemical Name | 3-[[4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium | [5] |
Classification | Process-related impurity | [5] |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5